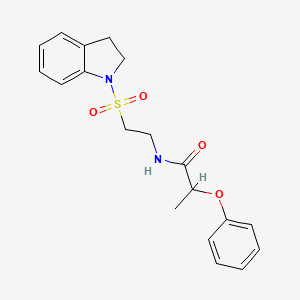

Dimethyl 2-allyl-2-(2-nitrophenyl)malonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-allyl-2-(2-nitrophenyl)malonate (DANPM) is an organic compound that is used in a variety of scientific research applications. It is a colorless crystalline solid with a melting point of approximately 100°C. DANPM is a useful reagent for organic synthesis and is also used in chemical and biological assays.

Scientific Research Applications

Synthesis and Molecular Structure

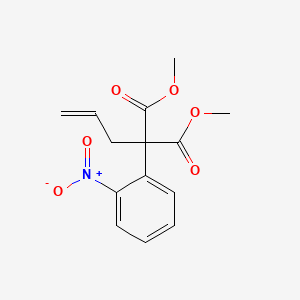

- Molecular Structure Analysis : Dimethyl {2-[3-(4-nitrophenyl)-1 H -pyrazol-5-yl]ethyl}malonate monohydrate was synthesized and studied for its molecular structure using NMR, single crystal X-ray diffraction, and ab initio calculations. This compound, related to Dimethyl 2-allyl-2-(2-nitrophenyl)malonate, showcases interesting structural features like a pyrazole ring and phenyl ring, not in the same plane, and a unique monohydration pattern (Jiménez-Cruz, Hernández-Ortega, & Ríos-Olivares, 2003).

Catalytic Applications

Palladium-Catalyzed Asymmetric Allylic Alkylation : The use of sodium salt of dimethyl malonate and its derivatives in palladium-catalyzed asymmetric allylic alkylation achieved high enantioselectivity of up to 90% ee with dimethyl malonate (Yamaguchi, Shima, Yamagishi, & Hida, 1991).

Nickel-Catalyzed Alkylation : Alkylation of allylic acetates with dimethyl malonate catalyzed by nickel-diphosphine complexes showed efficient results. This approach provides an alternative to palladium catalysis, demonstrating the versatility of dimethyl malonate derivatives in organic synthesis (Bricout, Carpentier, & Mortreux, 1996).

Synthesis of Complex Molecules

- Synthesis of Bicyclic Isoxazoles and Isoxazolines : An efficient method for synthesizing bicyclic isoxazole/isoxazoline derivatives from dimethyl-2-(2-nitro-1-aryl/alkyl)-2-(prop-2-yn-1yl)malonates or dimethyl 2-allyl-2-(2-nitro-1-aryl/alkyl ethyl)malonate was developed. This methodology highlights the utility of dimethyl malonate derivatives in creating complex molecular structures (Chen et al., 2015).

Mechanistic Studies

- Mechanistic Insights into Allylic Alkylation : Studies on palladium complexes of 1-(2-diphenylphosphino-1-naphthyl)isoquinoline provided insights into the mechanistic aspects of the reaction between (E)-1,3-diphenyl- 2-propenyl acetate and dimethyl malonate. These findings are crucial for understanding the underlying processes in asymmetric synthesis involving dimethyl malonate derivatives (Brown, Hulmes, & Guiry, 1994).

properties

IUPAC Name |

dimethyl 2-(2-nitrophenyl)-2-prop-2-enylpropanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO6/c1-4-9-14(12(16)20-2,13(17)21-3)10-7-5-6-8-11(10)15(18)19/h4-8H,1,9H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOZURVAWKHIEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC=C)(C1=CC=CC=C1[N+](=O)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818211 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[Amino(dimethylamino)methylidene]amino]butanoic acid;hydrochloride](/img/structure/B2454372.png)

![3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(3,4-dimethylphenyl)urea](/img/structure/B2454377.png)

![5-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2454378.png)

![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2454381.png)

![(E)-N'-(4-(morpholinosulfonyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide](/img/structure/B2454387.png)

![[3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol](/img/structure/B2454389.png)

![5-(4-methylbenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2454393.png)